molecular formula C13H13BrN4O B6444426 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide CAS No. 2548976-72-1

1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6444426
CAS No.: 2548976-72-1
M. Wt: 321.17 g/mol
InChI Key: UITOXOWIXFRQJV-UHFFFAOYSA-N
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Description

1-(6-Bromoquinazolin-2-yl)pyrrolidine-2-carboxamide is a synthetic small molecule featuring a pyrrolidine-2-carboxamide core substituted with a 6-bromoquinazolin-2-yl group. Quinazoline derivatives are well-known for their pharmacological relevance, particularly in kinase inhibition and targeted protein degradation (e.g., PROTACs) . The bromine atom at the 6-position of the quinazoline ring likely enhances electrophilic reactivity and serves as a handle for further functionalization in drug design.

Properties

IUPAC Name

1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c14-9-3-4-10-8(6-9)7-16-13(17-10)18-5-1-2-11(18)12(15)19/h3-4,6-7,11H,1-2,5H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITOXOWIXFRQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C3C=C(C=CC3=N2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Bromination: The quinazoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Pyrrolidine Ring: The brominated quinazoline is then reacted with pyrrolidine-2-carboxamide in the presence of a suitable base such as potassium carbonate (K2CO3) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The quinazoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized quinazoline derivatives with different functional groups.

    Reduction Products: Reduced quinazoline derivatives with altered oxidation states.

Scientific Research Applications

1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate the roles of specific proteins or enzymes.

    Industrial Applications: The compound may be used in the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the quinazoline ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The 6-bromoquinazolin-2-yl group distinguishes the target compound from analogs with isoindolinone (Example 27) or fluorophenyl () substituents. Quinazoline’s planar aromatic system may enhance π-π stacking interactions in target binding compared to smaller rings .

Physicochemical Properties

  • Molecular Weight and Polarity : The fluorophenyl analog () has a molecular weight of 223.25 g/mol, while the target compound’s bromoquinazoline substituent likely increases its molecular weight significantly (>300 g/mol). This difference may reduce solubility compared to smaller analogs .
  • LogP and Solubility : Bromine’s lipophilic nature could elevate the logP of the target compound relative to the fluorophenyl analog (logP ~1.5–2.0 inferred from C₁₁H₁₄FN₃O). The hydroxyl group in Examples 27 and 28 (EP Patent) improves solubility via hydrogen bonding .

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